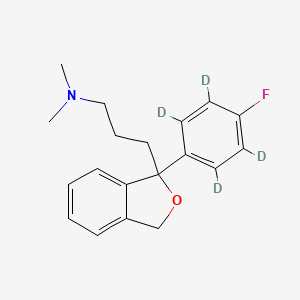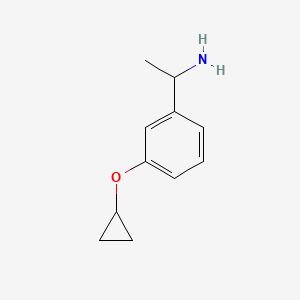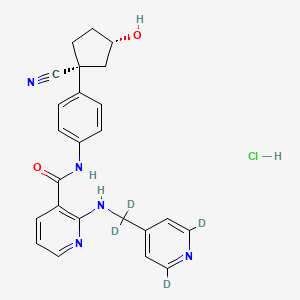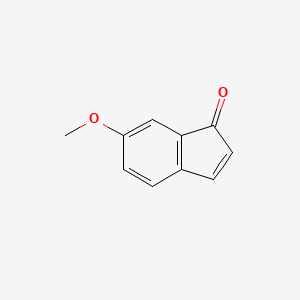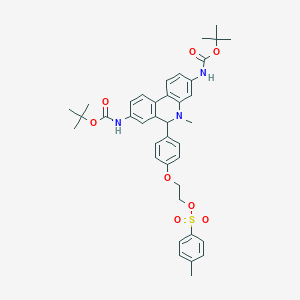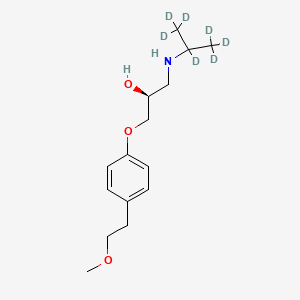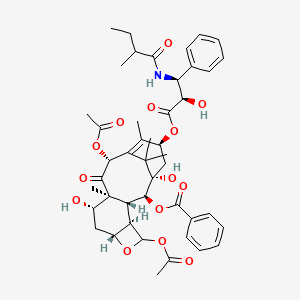
Dihydrocephalomannine, 2",3"-(P)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocephalomannine, 2",3"-(P) involves multiple steps, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures or rearrangements, and metal-promoted processes . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Industrial Production Methods: Industrial production of Dihydrocephalomannine, 2",3"-(P) typically involves plant cell fermentation, where it is produced as an impurity during the synthesis of paclitaxel . This method is preferred due to its ability to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Dihydrocephalomannine, 2",3"-(P) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions include derivatives of Dihydrocephalomannine, 2",3"-(P) with enhanced anticancer activity . These derivatives are often used in scientific research and pharmaceutical applications.
Scientific Research Applications
Dihydrocephalomannine, 2",3"-(P) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activity . In biology, it is studied for its ability to inhibit DNA polymerase and microtubule depolymerization . In medicine, it is investigated for its anticancer properties and potential use in cancer treatment . In industry, it is used in the production of paclitaxel and other related compounds .
Mechanism of Action
The mechanism of action of Dihydrocephalomannine, 2",3"-(P) involves the inhibition of DNA polymerase and microtubule depolymerization . This compound binds to the microtubules, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved in this process include the microtubule network and the DNA replication machinery .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Dihydrocephalomannine, 2",3"-(P) include paclitaxel, cephalomannine, and other taxanes . These compounds share similar structures and biological activities, but differ in their specific chemical modifications and potency .
Uniqueness: Dihydrocephalomannine, 2",3"-(P) is unique due to its sec-butyl substitution, which enhances its anticancer activity and reduces its cytotoxicity compared to other taxanes . This makes it a valuable compound for scientific research and pharmaceutical applications .
Properties
Molecular Formula |
C45H55NO14 |
|---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,9S,10S,12R,15S)-5,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1 |
InChI Key |
MQVVFSSMYRIHJE-CEEFISLDSA-N |
Isomeric SMILES |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@@H]4[C@@H]5[C@@H](C[C@@H]([C@]4(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


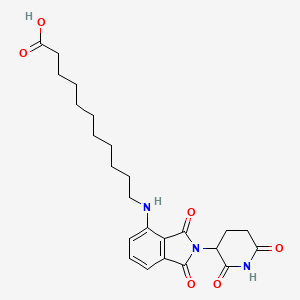
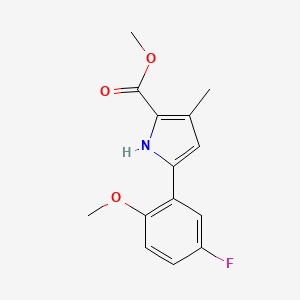
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
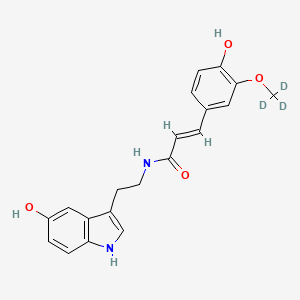
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)



